![molecular formula C24H21ClN2O6 B401701 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401701.png)
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate: is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, a chloro-benzoyl group, and a hydrazonomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Methoxylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate to introduce methoxy groups, forming 3,4,5-trimethoxybenzoic acid.
Formation of Hydrazonomethyl Linkage: The 3,4,5-trimethoxybenzoic acid is then reacted with 4-chloro-benzoyl hydrazine under specific conditions to form the hydrazonomethyl linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can occur at the hydrazonomethyl linkage, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a catalyst in certain organic reactions due to its unique structure.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for antimicrobial drug development.
Industry:
Dye and Ink Production: It is used in the production of dyes and inks due to its chemical stability and color properties.
Photographic Developers: The compound is used in photographic developers for its ability to enhance image quality.
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves:
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the hydrazonomethyl and chloro-benzoyl groups.
Methyl 3,4,5-trimethoxybenzoate: Another derivative used in organic synthesis with similar properties.
Uniqueness:
Structural Complexity: The presence of the hydrazonomethyl and chloro-benzoyl groups makes 2-[2-(4-chlorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate more complex and versatile in its applications.
Enhanced Activity: The additional functional groups enhance its activity in various chemical and biological processes.
Propriétés
Formule moléculaire |
C24H21ClN2O6 |
|---|---|
Poids moléculaire |
468.9g/mol |
Nom IUPAC |
[2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6/c1-30-20-12-17(13-21(31-2)22(20)32-3)24(29)33-19-7-5-4-6-16(19)14-26-27-23(28)15-8-10-18(25)11-9-15/h4-14H,1-3H3,(H,27,28)/b26-14+ |
Clé InChI |
VYDWXPSVGKFSAK-VULFUBBASA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


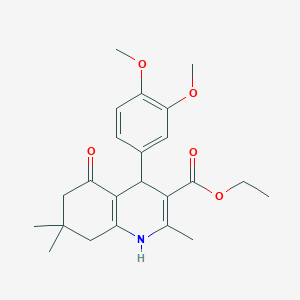
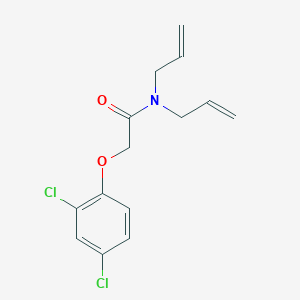
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401624.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B401626.png)

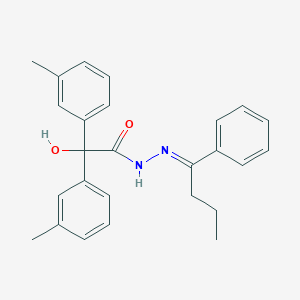
![N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B401630.png)
![Hexyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B401631.png)
![N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B401632.png)
![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)
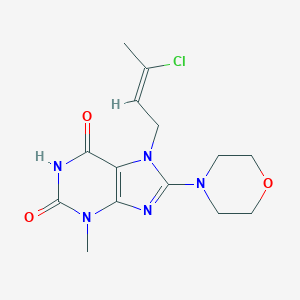
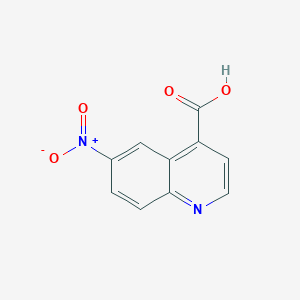
![7-(3-chloro-2-butenyl)-8-[2-(1-{4-nitrophenyl}ethylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401638.png)
![4-nitrobenzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B401640.png)
